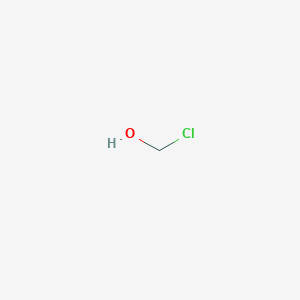
Chloromethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethanol, also known as chloromethyl alcohol, is an organic compound with the chemical formula CH3ClO. It is a colorless, volatile liquid with a pungent odor. This compound is a member of the halomethanol family and is primarily used as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloromethanol can be synthesized through several methods. One common method involves the reaction of methanol with chlorine gas in the presence of a catalyst. This reaction typically occurs at elevated temperatures and results in the formation of this compound and hydrogen chloride as by-products.
Another method involves the reaction of formaldehyde with hydrogen chloride. This reaction is carried out under acidic conditions and produces this compound as the main product.
Industrial Production Methods
In industrial settings, this compound is often produced through the chlorination of methanol. This process involves the reaction of methanol with chlorine gas in the presence of a catalyst, such as iron or copper chloride. The reaction is typically carried out at high temperatures and pressures to maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form formaldehyde and formic acid.
Reduction: It can be reduced to methanol in the presence of reducing agents.
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia, amines, and thiols can react with this compound under basic or neutral conditions.
Major Products Formed
Oxidation: Formaldehyde and formic acid.
Reduction: Methanol.
Substitution: Various chloromethyl derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chloromethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of certain drugs and as a preservative in some pharmaceutical formulations.
Industry: this compound is used in the production of resins, plastics, and other industrial chemicals.
Mecanismo De Acción
Chloromethanol exerts its effects through various mechanisms, depending on the context of its use. In organic synthesis, it acts as a methylating agent, transferring its chloromethyl group to other molecules. In biological systems, this compound can interact with enzymes and other proteins, affecting their activity and function.
Comparación Con Compuestos Similares
Chloromethanol can be compared to other halomethanols, such as bromomethanol and iodomethanol. While all these compounds share similar chemical properties, this compound is unique in its reactivity and applications. For example, this compound is more commonly used in industrial applications due to its relative stability and availability compared to bromomethanol and iodomethanol.
List of Similar Compounds
- Bromomethanol (CH3BrO)
- Iodomethanol (CH3IO)
- Dithis compound (CH2Cl2O)
This compound’s unique properties and versatility make it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
chloromethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO/c2-1-3/h3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUPGIHTCQJCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456901 |
Source


|
| Record name | Methanol, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15454-33-8 |
Source


|
| Record name | Methanol, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
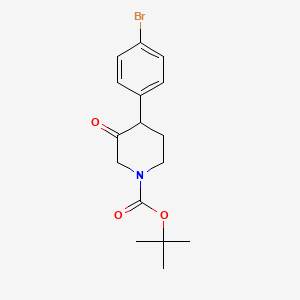

![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
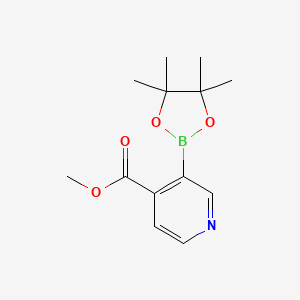

![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)
![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
![Ethyl (3as,6as)-2,5-dibenzyl-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13452820.png)
![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
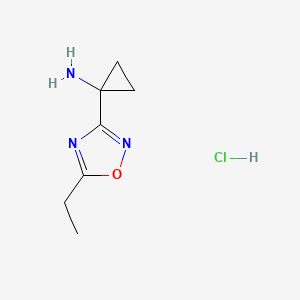
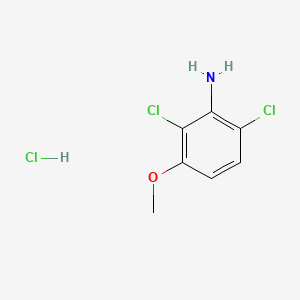
![2-[(Aminocarbonyl)amino]-6-ethynylindole-3-carboxamide](/img/structure/B13452834.png)
![Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane](/img/structure/B13452836.png)
